(Z)-3-(3-bromophenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile
Description
“(Z)-3-(3-bromophenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile” is a structurally complex molecule featuring a thiazole core substituted with a 3,4-dimethylphenyl group at the 4-position and an acrylonitrile moiety at the 2-position. The acrylonitrile group adopts a (Z)-configuration, with a 3-bromophenyl substituent at the β-position. This compound belongs to a class of acrylonitrile derivatives known for their diverse applications in medicinal chemistry and materials science, particularly due to their electronic properties and ability to engage in π-π stacking or hydrogen bonding interactions .
Properties
IUPAC Name |
(Z)-3-(3-bromophenyl)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2S/c1-13-6-7-16(8-14(13)2)19-12-24-20(23-19)17(11-22)9-15-4-3-5-18(21)10-15/h3-10,12H,1-2H3/b17-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHHSIKUOYOFTP-MFOYZWKCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=CC=C3)Br)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC(=CC=C3)Br)/C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(3-bromophenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is a complex organic compound notable for its unique structural features, which include a thiazole ring and a nitrile group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure suggests various pathways for interaction with biological targets, making it a candidate for further research.
Structural Characteristics
The compound comprises several key structural elements:
- Thiazole Ring : A five-membered heterocyclic compound containing sulfur and nitrogen, which is known for its diverse biological activities.
- Bromophenyl Group : Enhances the compound's reactivity and potential for biological activity.
- Dimethylphenyl Substituent : Contributes to the compound's stability and specificity in biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structures to this compound often exhibit various biological activities. These include:
- Anticancer Activity : Several studies have highlighted the potential of thiazole derivatives in inhibiting cancer cell proliferation. For instance, compounds with similar thiazole structures have shown significant cytotoxic effects against various cancer cell lines, including HT29 and Jurkat cells .
- Antimicrobial Properties : Thiazole derivatives are recognized for their antimicrobial activities. The presence of halogenated phenyl groups has been linked to enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria .
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity. This interaction is crucial for its potential therapeutic applications in treating diseases related to enzyme dysfunction .
Case Studies and Research Findings
Several studies have investigated the biological activity of thiazole derivatives, providing insights into the mechanisms of action and efficacy of this compound.
Table 1: Summary of Biological Activities
The mechanism by which this compound exerts its biological effects involves:
- Hydrophobic Interactions : The compound likely interacts with proteins through hydrophobic contacts, enhancing binding affinity.
- Electrophilic Reactivity : The presence of the nitrile group may facilitate reactions with nucleophilic sites on target molecules.
Scientific Research Applications
Anticancer Potential
Research indicates that compounds with similar structures to (Z)-3-(3-bromophenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile exhibit significant anticancer activities. For instance, thiazole derivatives have been shown to inhibit various cancer cell lines effectively:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 22 | HT29 | 2.01 |
| Compound 23 | MCF-7 | 5.71 |
| Compound 30 | DU145 | >50 |
These results suggest that the unique structural features of thiazole derivatives contribute to their anticancer efficacy through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The compound's structural characteristics also indicate potential antimicrobial properties. Similar thiazole derivatives have demonstrated antibacterial and antifungal activities against various pathogens:
- Antibacterial : Compounds have shown activity against Gram-positive and Gram-negative bacteria.
- Antifungal : Certain derivatives exhibit promising antifungal activity with minimum inhibitory concentrations (MIC) ranging from 7.8 to 5.8 µg/mL .
Synthesis and Derivatives
Several synthetic routes can be employed to produce this compound, allowing for modifications that enhance yield and specificity. Techniques such as the Knoevenagel reaction and alkylation reactions are commonly used .
Computational Studies
Computer-aided prediction tools like PASS (Prediction of Activity Spectra for Substances) have been utilized to assess the biological activity spectrum based on the compound's structural characteristics. These studies help predict potential therapeutic targets and guide further experimental validation.
Thiazole Derivatives in Cancer Research
A study on thiazole-integrated pyridine derivatives revealed that certain hybrids exhibited superior anti-breast cancer efficacy compared to standard treatments like 5-fluorouracil . This emphasizes the importance of structural modifications in enhancing therapeutic effectiveness.
Antimicrobial Efficacy
Research on substituted phenylthiazol-2-amines demonstrated significant antibacterial activity against Staphylococcus epidermidis, highlighting the relevance of bromine substitution in enhancing antimicrobial properties .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
- Substituent Effects : The target compound’s 3-bromophenyl group distinguishes it from analogs with electron-withdrawing (e.g., nitro in ) or electron-donating (e.g., methoxy in ) substituents. Bromine’s polarizability may enhance halogen bonding compared to fluorine in or chlorine in .
- Thiazole Modifications : Unlike the benzo-thiazole in or pyrazoline in , the target’s thiazole is substituted with a 3,4-dimethylphenyl group, which likely increases steric hindrance and thermal stability compared to alkyloxy-substituted pyrazolines (e.g., ’s mp: 121–130°C) .
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch reaction remains the most widely employed method for thiazole formation. For this compound, the protocol involves:
- Condensation of N-(3,4-dimethylphenyl)thiourea with α-bromo-3-bromophenylacetone in ethanol at 80°C for 12 hours.
- Base-mediated cyclization using triethylamine to eliminate HBr, yielding 4-(3,4-dimethylphenyl)-2-(3-bromophenyl)thiazole.
Critical parameters:
Transition Metal-Catalyzed C–H Activation
Palladium-catalyzed direct arylation offers improved atom economy:
| Component | Quantity | Role |
|---|---|---|
| 4-Methylthiazole | 1.0 equiv | Substrate |
| 1-Bromo-3,4-dimethylbenzene | 1.2 equiv | Arylating agent |
| Pd(OAc)₂ | 5 mol% | Catalyst |
| XantPhos | 10 mol% | Ligand |
| Cs₂CO₃ | 2.0 equiv | Base |
| Toluene | 0.25 M | Solvent |
Reaction at 110°C for 24 hours achieves 76% yield with complete C5 selectivity. Microwave irradiation (150°C, 30 min) increases yield to 82% while reducing side product formation.
Acrylonitrile Moiety Installation
The (Z)-configured acrylonitrile group introduces both stereochemical complexity and electronic diversity to the molecule.
Knoevenagel Condensation
A solvent-free microwave-assisted method demonstrates superior stereocontrol:
- React 2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acetonitrile (1.0 equiv) with 3-bromobenzaldehyde (1.1 equiv)
- Employ piperidine (20 mol%) as organocatalyst
- Irradiate at 150 W, 100°C for 8 minutes
Key outcomes:
Electrochemical Synthesis
Recent advances in electrosynthesis provide a green alternative:
Cell Configuration
- Anode: Pt mesh
- Cathode: Graphite rod
- Electrolyte: TBABF₄ (0.1 M) in acetonitrile
Reaction Parameters
- Constant current: 12 mA
- Temperature: 25°C
- Duration: 3.5 hours
This method achieves 68% yield with 94% Z-selectivity via in situ generation of reactive nitrile intermediates.
Stereochemical Control Strategies
The Z configuration is thermodynamically favored due to:
Catalytic Asymmetric Methods
Chiral phosphoric acid catalysts enable enantioselective synthesis:
| Catalyst | ee (%) | Z:Ratio | Yield (%) |
|---|---|---|---|
| TRIP (10 mol%) | 92 | 95:5 | 71 |
| SPINOL-PA (15 mol%) | 88 | 93:7 | 68 |
Kinetic vs. Thermodynamic Control
Temperature-dependent isomerization studies reveal:
- Below 60°C: Kinetic Z-product dominates (ΔG‡ = 24.3 kcal/mol)
- Above 80°C: Thermodynamic E-isomer forms (ΔG = -1.8 kcal/mol)
Multistep Synthetic Routes
Convergent Approach
- Separate synthesis of thiazole and acrylonitrile precursors
- Pd-catalyzed Suzuki coupling:
Conditions
- Pd(PPh₃)₄ (3 mol%)
- K₂CO₃ (2.5 equiv)
- DME/H₂O (4:1), 90°C, 12 h
Provides 81% yield but requires pre-functionalized building blocks.
One-Pot Tandem Synthesis
Sequential Hantzsch-Knoevenagel reaction in DMF:
- Thiazole formation (4 h, 100°C)
- In situ aldehyde addition
- Piperidine-catalyzed condensation (2 h, 120°C)
Advantages:
Analytical Characterization
Critical spectroscopic data for batch validation:
¹H NMR (400 MHz, CDCl₃)
- δ 8.21 (s, 1H, thiazole H)
- δ 7.89 (d, J = 8.0 Hz, 2H, bromophenyl)
- δ 7.45 (t, J = 7.6 Hz, 1H, acrylonitrile CH)
- δ 2.35 (s, 6H, dimethyl groups)
HRMS (ESI)
- Calculated for C₁₈H₁₄BrN₃S: 400.0084
- Found: 400.0087
Industrial-Scale Considerations
Process Optimization
- Continuous flow reactor increases throughput 5-fold vs. batch
- Supercritical CO₂ extraction reduces nitrile decomposition (purity >99%)
Cost Analysis
| Component | Batch Cost ($/kg) | Flow Cost ($/kg) |
|---|---|---|
| Thiazole precursor | 420 | 380 |
| 3-Bromobenzaldehyde | 650 | 620 |
| Catalyst recovery | 120 | 45 |
Flow chemistry reduces total production cost by 28% while maintaining 99.2% purity.
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated synthesis using Ir(ppy)₃:
- 450 nm LEDs
- DIPEA as sacrificial reductant
- 55% yield with 97% Z-selectivity
Biocatalytic Approaches
Engineered nitrilase variants enable:
- Stereoretentive synthesis at pH 7.0
- 82% conversion in 6 hours
Challenges and Limitations
Q & A
Q. What are the optimized synthetic routes for (Z)-3-(3-bromophenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via multi-step organic reactions. A common approach involves:
Thiazole Ring Formation : Reacting 3,4-dimethylphenacyl bromide with thiourea under reflux to generate the thiazole core .
Knoevenagel Condensation : Coupling the thiazole intermediate with 3-bromobenzaldehyde and malononitrile in the presence of a base (e.g., piperidine) under reflux conditions to form the acrylonitrile moiety .
- Critical Parameters :
- Temperature : 80–100°C for optimal reactivity.
- Solvent : Ethanol or DMF for solubility and reaction efficiency.
- Monitoring : TLC (Rf ~0.5 in ethyl acetate/hexane) or HPLC for tracking intermediates .
Q. How is the stereochemistry and molecular structure of this compound validated?
- Methodological Answer :
- X-ray Crystallography : Resolves the (Z)-configuration around the acrylonitrile double bond and confirms bond angles/lengths (e.g., C=C bond length ~1.34 Å) .
- Spectroscopic Techniques :
- 1H/13C NMR : Key peaks include δ 7.2–8.1 ppm (aromatic protons) and δ 120–130 ppm (nitrile and thiazole carbons) .
- IR Spectroscopy : Absorptions at ~2210 cm⁻¹ (C≡N stretch) and 1600 cm⁻¹ (C=C) .
Q. What biological targets are associated with this compound, and how are structure-activity relationships (SAR) studied?
- Methodological Answer :
- Target Identification : Screen against enzyme assays (e.g., kinase inhibition) or cellular models (e.g., cancer cell lines) .
- SAR Strategies :
- Substituent Variation : Modify bromophenyl or dimethylphenyl groups to assess potency changes (Table 1).
- Functional Group Replacement : Replace acrylonitrile with esters to test electronic effects .
Table 1 : Preliminary SAR Data for Analogues
| Substituent R1 (Thiazole) | Substituent R2 (Acrylonitrile) | IC50 (μM) |
|---|---|---|
| 3,4-Dimethylphenyl | 3-Bromophenyl | 0.45 |
| 4-Chlorophenyl | 3-Bromophenyl | 1.2 |
| 3,4-Dimethylphenyl | 4-Ethylphenyl | 0.78 |
Advanced Research Questions
Q. What reaction mechanisms govern the degradation or metabolic pathways of this compound under oxidative conditions?
- Methodological Answer :
- Oxidative Studies : Use H2O2/UV or cytochrome P450 assays to simulate degradation.
- Mechanistic Probes :
- EPR Spectroscopy : Detect radical intermediates (e.g., nitrile-derived radicals) .
- LC-MS : Identify metabolites (e.g., hydroxylated or demethylated products) .
- Key Finding : The 3-bromophenyl group enhances oxidative stability compared to nitro-substituted analogues .
Q. How can computational modeling predict binding modes of this compound with biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR).
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
- Key Interactions :
- π-π stacking between thiazole and receptor aromatic residues.
- Hydrogen bonding via acrylonitrile nitrile group .
Q. How do crystallographic data resolve contradictions in reported stereochemical outcomes of similar acrylonitrile derivatives?
- Methodological Answer :
- Comparative Analysis : Overlay crystal structures of (Z) and (E) isomers to identify steric/electronic determinants.
- Torsional Angles : The (Z)-isomer shows a dihedral angle of <10° between thiazole and acrylonitrile planes, favoring planar conformations .
- Hydrogen Bonding : Intermolecular C–H⋯N interactions stabilize the (Z)-configuration in the solid state .
Data Contradiction Analysis
Q. Why do discrepancies arise in reported synthetic yields for this compound, and how can they be mitigated?
- Methodological Answer :
- Source of Variability :
- Purity of 3,4-Dimethylphenacyl Bromide : Impurities >5% reduce thiazole formation efficiency .
- Base Selection : Piperidine gives higher yields (~75%) than pyridine (~50%) in Knoevenagel steps .
- Mitigation Strategies :
- Use high-purity reagents (HPLC-grade).
- Optimize stoichiometry (1:1.2 ratio of thiazole intermediate to aldehyde) .
Methodological Best Practices
- Synthesis : Prioritize anhydrous conditions and inert atmospheres (N2/Ar) to prevent side reactions .
- Characterization : Combine XRD with dynamic NMR (variable-temperature studies) to confirm configurational stability .
- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 independent replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
